2,6-Dichloropyrimidine-4-carboxamide
CAS No.: 98136-42-6
Cat. No.: VC2316622
Molecular Formula: C5H3Cl2N3O
Molecular Weight: 192 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 98136-42-6 |
---|---|
Molecular Formula | C5H3Cl2N3O |
Molecular Weight | 192 g/mol |
IUPAC Name | 2,6-dichloropyrimidine-4-carboxamide |
Standard InChI | InChI=1S/C5H3Cl2N3O/c6-3-1-2(4(8)11)9-5(7)10-3/h1H,(H2,8,11) |
Standard InChI Key | AAERXGWZYRXPRQ-UHFFFAOYSA-N |
SMILES | C1=C(N=C(N=C1Cl)Cl)C(=O)N |
Canonical SMILES | C1=C(N=C(N=C1Cl)Cl)C(=O)N |
Introduction
Chemical Properties and Structure
Basic Information
2,6-Dichloropyrimidine-4-carboxamide is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 98136-42-6 |
Molecular Formula | C₅H₃Cl₂N₃O |
Molecular Weight | 192 g/mol |
Appearance | Not specified |
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
Table 1: Basic properties of 2,6-Dichloropyrimidine-4-carboxamide
Structural Characteristics
The compound features a pyrimidine ring with chlorine atoms at positions 2 and 6, and a carboxamide group at position 4. This configuration confers specific reactivity profiles that make it useful in organic synthesis .
Structural Identifier | Value |
---|---|
IUPAC Name | 2,6-dichloropyrimidine-4-carboxamide |
Standard InChI | InChI=1S/C5H3Cl2N3O/c6-3-1-2(4(8)11)9-5(7)10-3/h1H,(H2,8,11) |
InChI Key | AAERXGWZYRXPRQ-UHFFFAOYSA-N |
SMILES | C1=C(N=C(N=C1Cl)Cl)C(=O)N |
PubChem CID | 241128 |
Table 2: Structural identifiers of 2,6-Dichloropyrimidine-4-carboxamide
Physical and Electronic Properties
The compound's structure includes three nitrogen atoms within the pyrimidine ring, creating an electron-deficient aromatic system that influences its reactivity. The carboxamide group (-CONH₂) at position 4 adds hydrogen bond donor and acceptor capabilities, while the chlorine atoms at positions 2 and 6 serve as leaving groups in nucleophilic aromatic substitution reactions .
Applications and Research Significance
Chemical Intermediate
2,6-Dichloropyrimidine-4-carboxamide serves as a valuable intermediate in the synthesis of more complex molecules due to its reactive chlorine atoms, which can undergo selective substitution reactions . This reactivity profile makes it particularly useful in divergent synthesis strategies where a common intermediate can be transformed into multiple products.
Pharmaceutical Applications
Analytical Characterization
Spectroscopic Properties
The compound can be characterized using various analytical techniques:
Mass Spectrometry
The predicted collision cross-section (CCS) values for different adducts of 2,6-Dichloropyrimidine-4-carboxamide in mass spectrometry analysis are:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 191.97260 | 132.3 |
[M+Na]⁺ | 213.95454 | 146.3 |
[M+NH₄]⁺ | 208.99914 | 140.2 |
[M+K]⁺ | 229.92848 | 140.4 |
[M-H]⁻ | 189.95804 | 133.2 |
[M+Na-2H]⁻ | 211.93999 | 139.1 |
[M]⁺ | 190.96477 | 135.0 |
[M]⁻ | 190.96587 | 135.0 |
Table 3: Predicted collision cross-section values for 2,6-Dichloropyrimidine-4-carboxamide
Safety Category | Details |
---|---|
Signal Word | Warning |
Hazard Statements | H315-H319-H335 |
Precautionary Statements | P261-P305 P351 P338 |
GHS Pictogram | Warning symbol |
Table 4: Safety classification of 2,6-Dichloropyrimidine-4-carboxamide
Comparison with Similar Compounds
Related Pyrimidine Derivatives
To understand the distinct properties and applications of 2,6-Dichloropyrimidine-4-carboxamide, it is useful to compare it with structurally similar compounds:
Compound | CAS Number | Molecular Formula | Key Differences |
---|---|---|---|
2,6-Dichloropyrimidine-4-carboxylic acid | 16492-28-7 | C₅H₂Cl₂N₂O₂ | Carboxylic acid instead of carboxamide group |
2,4-Dichloropyrimidine-5-carboxamide | 1240390-28-6 | C₅H₃Cl₂N₃O | Chlorines at positions 2,4 and carboxamide at position 5 |
4,6-Dichloropyrimidine-2-carboxylic acid | 684220-30-2 | C₅H₂Cl₂N₂O₂ | Different positions of chlorine and carboxylic acid groups |
2,6-Dichloropyridine-4-carboxylic acid | 5398-44-7 | C₆H₃Cl₂NO₂ | Pyridine instead of pyrimidine ring structure |
Table 5: Comparison of 2,6-Dichloropyrimidine-4-carboxamide with related compounds
Structure-Activity Relationship Context
In the context of medicinal chemistry, the position and nature of substituents on the pyrimidine ring significantly affect biological activity. The reactivity of the chlorine atoms in 2,6-Dichloropyrimidine-4-carboxamide makes it particularly suitable for creating libraries of derivatives with diverse biological profiles .
Quantity | Price Range (as of 2023) |
---|---|
100 mg | 49.00 € |
250 mg | 61.00 € |
1 g | 129.00 € |
5 g | 337.00 € |
Table 6: Commercial pricing for 2,6-Dichloropyrimidine-4-carboxamide
Packaging and Supply Specifications
Commercial suppliers typically offer the compound in various packaging configurations:
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Research quantities (milligram to gram scale)
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Bulk quantities for industrial applications
Typical packaging includes:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume